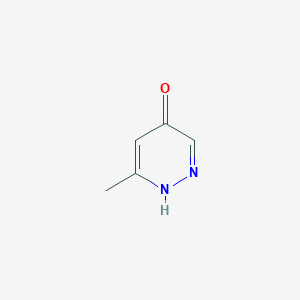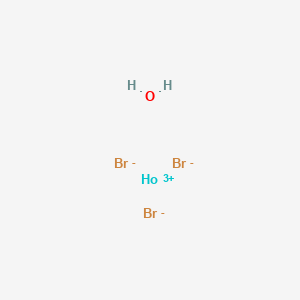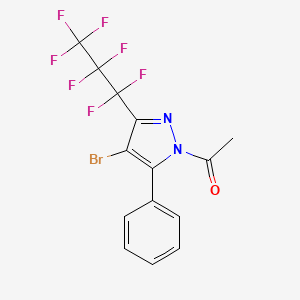
1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole
Vue d'ensemble
Description
1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole is a chemical compound with the molecular formula C14H8BrF7N2O . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole consists of a pyrazole ring substituted with an acetyl group, a bromo group, a heptafluoropropyl group, and a phenyl group .Applications De Recherche Scientifique
Synthesis and Derivative Formation
1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole serves as a foundational compound in the synthesis of various derivatives. Research indicates that manipulating this compound through specific reaction conditions can yield mono- and dibromo-derivatives, highlighting its versatility in organic synthesis. The creation of O-acetyl derivatives through treatment with acetic anhydride is a notable example of its potential in forming structurally diverse compounds. The detailed spectroscopic data provided for these derivatives emphasize the precision and complexity involved in these synthesis processes (Nedzelskytė et al., 2007).
Heterocyclic Chemistry and Antimicrobial Activity
In heterocyclic chemistry, 1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole plays a critical role in the synthesis of pyrazol-5-yl and 1,2,4-triazol-5-ylhydrazonyl chlorides. These compounds are pivotal for developing new heterocyclic derivatives, demonstrating the compound's importance in expanding the breadth of chemical entities. Furthermore, some derivatives synthesized from this compound have shown promising antimicrobial properties, particularly against pathogenic fungi and bacteria, indicating potential pharmaceutical applications (Elnagdi et al., 1980) (Farag et al., 2008).
Structural and Reactivity Studies
The compound's involvement in forming fused pyrazoles and pyrazolo[1,5-a]pyrimidines, achieved through reactions with various reagents, signifies its utility in studying the structure and reactivity of nitrogen-containing heterocycles. This not only contributes to fundamental chemical knowledge but also paves the way for creating more complex molecules with potential applications in material science and pharmacology (Hammouda et al., 1984).
Propriétés
IUPAC Name |
1-[4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF7N2O/c1-7(25)24-10(8-5-3-2-4-6-8)9(15)11(23-24)12(16,17)13(18,19)14(20,21)22/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGAUBDQHKZYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C(C(C(F)(F)F)(F)F)(F)F)Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF7N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-bromo-3-heptafluoropropyl-5-phenylpyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




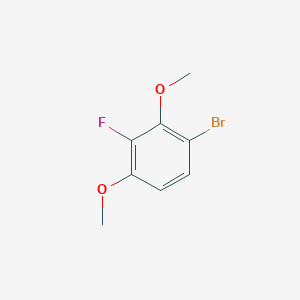

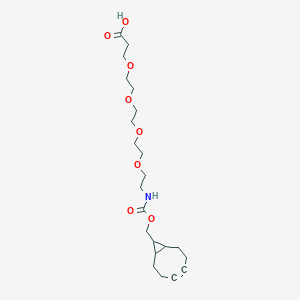
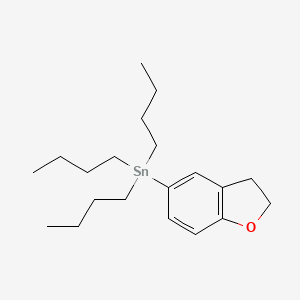

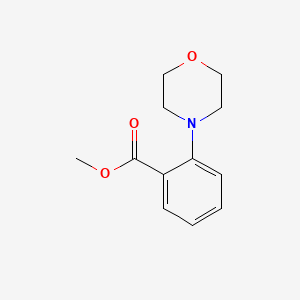
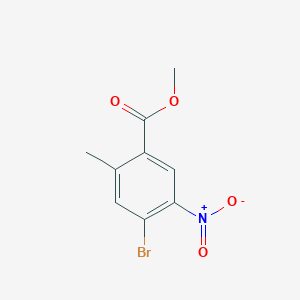
![[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester](/img/structure/B3040651.png)

